1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1,2,4-Trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the decarboxylative reaction of cyclic carbonates and amines, which generates highly functionalized pyrroles with CO2 and H2O as byproducts .
Industrial Production Methods
the general principles of pyrrole synthesis, such as the use of catalytic reactions and condensation processes, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
1,2,4-Trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid: A similar compound with a different substitution pattern on the pyrrole ring.
Indole derivatives: Compounds containing an indole nucleus, which share some structural similarities with pyrroles and exhibit diverse biological activities.
Uniqueness
1,2,4-Trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1,2,4-trimethyl-5-phenylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-12(14(16)17)10(2)15(3)13(9)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTRJGNNOUVCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)O)C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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